molecular formula C24H25N5O5S2 B2612044 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006265-69-5

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2612044
CAS RN: 1006265-69-5
M. Wt: 527.61
InChI Key: UQDJCQROHHKQOV-PNHLSOANSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C24H25N5O5S2 and its molecular weight is 527.61. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis and Biological Activity

Research into compounds with similar structural features to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide demonstrates a broad interest in their synthesis and potential biological activities. One study focused on the novel synthesis and biological activity of derivatives involving 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, indicating a significant interest in the antimicrobial properties of such compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Anticancer Potential

Furthermore, studies have been conducted on derivatives for their pro-apoptotic activities as potential anticancer agents. A particular focus was on indapamide derivatives, showcasing efforts to leverage the sulfamoyl and benzothiazole components for therapeutic applications. One compound demonstrated significant growth inhibition in melanoma cell lines, pointing to the potential of these chemical structures in cancer treatment (Yılmaz et al., 2015).

Development of Polymeric Materials

The chemical structure's utility extends into materials science, with studies detailing the synthesis and characterization of aromatic polyamides containing s-triazine rings. This research highlights the versatility of benzothiazole derivatives in developing new polymeric materials with potential applications in various industries (Sagar et al., 1997).

Antimicrobial and Antifungal Activities

Compounds structurally related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide have shown significant promise in antimicrobial and antifungal screenings. These studies underline the potential use of such compounds in developing new therapeutic agents against a variety of microbial and fungal pathogens (Patel & Baldaniya, 2016).

properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O5S2/c1-33-16-15-29-21-10-7-19(34-2)17-22(21)35-24(29)27-23(30)18-5-8-20(9-6-18)36(31,32)28(13-3-11-25)14-4-12-26/h5-10,17H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDJCQROHHKQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

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